molecular formula C21H28N2O6S2 B2666478 N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide CAS No. 327061-09-6

N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide

Cat. No.: B2666478
CAS No.: 327061-09-6
M. Wt: 468.58
InChI Key: NCXGXMUEXZFCMP-UHFFFAOYSA-N
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Description

N2,N7-Bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide is a fluorene-based disulfonamide derivative characterized by two 1-hydroxy-2-methylpropan-2-yl groups attached to the sulfonamide moieties at the 2- and 7-positions of the fluorene core.

Properties

IUPAC Name

2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O6S2/c1-20(2,12-24)22-30(26,27)16-5-7-18-14(10-16)9-15-11-17(6-8-19(15)18)31(28,29)23-21(3,4)13-25/h5-8,10-11,22-25H,9,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXGXMUEXZFCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NC(C)(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of 9H-fluorene to introduce sulfonic acid groups at the 2 and 7 positions. This is followed by the conversion of sulfonic acids to sulfonamides using appropriate amines. The final step involves the introduction of 1-hydroxy-2-methylpropan-2-yl groups through alkylation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final compound through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The sulfonamide groups can be reduced to amines under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or hydroxyalkyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield corresponding ketones or aldehydes, while reduction of the sulfonamide groups may produce primary or secondary amines.

Scientific Research Applications

N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Medicine: Its potential therapeutic properties are being explored for the development of new pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, including polymers and organic electronic devices.

Mechanism of Action

The mechanism of action of N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, while the hydroxyalkyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide and related fluorene disulfonamides:

Compound Substituents Molecular Formula Key Properties/Applications References
Target Compound : this compound 1-Hydroxy-2-methylpropan-2-yl groups C₂₃H₃₀N₂O₆S₂ (inferred) Hypothesized solubility in polar solvents; potential for drug delivery or enzyme inhibition
N2,N7-Bis(2,5-dimethylphenyl)-9-oxo-9H-fluorene-2,7-disulfonamide 2,5-Dimethylphenyl groups; 9-oxo group C₂₉H₂₈N₂O₅S₂ High thermal stability; used in analytical chemistry as a reference standard
N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide 4-Chlorophenyl groups C₂₅H₁₈Cl₂N₂O₄S₂ Demonstrated β-lactamase inhibitory activity (ΔG = -9.9 kcal/mol in silico)
N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide 2,4-Dimethylphenyl groups C₂₉H₂₈N₂O₄S₂ High purity (98%); used in materials science; molecular weight = 532.7 g/mol
N2,N7-Dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide Cyclohexyl groups; 9-hydroxyimino group C₂₅H₃₁N₃O₅S₂ Hazardous (flammable solid); storage requires inert conditions (GHS Class 4.1)
N2,N7-Bis(2-furylmethyl)-9H-fluorene-2,7-disulfonamide 2-Furylmethyl groups C₂₃H₂₂N₂O₆S₂ (inferred) Structural similarity to cysteine protease inhibitors; potential bioactivity

Structural and Functional Analysis

  • Substituent Effects: Hydrophilicity: The 1-hydroxy-2-methylpropan-2-yl groups in the target compound likely increase hydrophilicity compared to aryl-substituted analogs (e.g., bis(2,5-dimethylphenyl) derivatives ). This could enhance solubility in aqueous or polar organic solvents, a critical factor in pharmaceutical formulations. Steric Hindrance: Bulky substituents (e.g., cyclohexyl groups in ) may reduce reactivity but improve thermal stability.
  • Biological Activity: Sulfonamide derivatives with aromatic substituents (e.g., bis(4-chlorophenyl)) show promise as β-lactamase inhibitors, with computational studies indicating strong binding energies (e.g., -9.9 kcal/mol) . Hydroxyimino-substituted analogs (e.g., ) may exhibit redox activity but require careful handling due to flammability risks.
  • Materials Science Applications :

    • Fluorene disulfonamides with methoxy or carbazole substituents (e.g., in ) are used in organic light-emitting diodes (OLEDs), suggesting that the target compound’s hydroxyl groups could be tailored for optoelectronic applications.

Biological Activity

N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide is a complex organic compound notable for its unique molecular structure and potential biological activities. It contains a fluorene backbone with sulfonamide and hydroxyimino functional groups, which contribute to its reactivity and interaction with biological systems. The molecular formula is C21H26N2O7S2C_{21}H_{26}N_{2}O_{7}S_{2} with a molecular weight of approximately 482.57 g/mol.

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor . It has been studied for its effects on various biological pathways, including those involved in cancer cell proliferation and apoptosis . The compound's mechanism involves binding to specific molecular targets, leading to alterations in cellular signaling pathways.

Inhibition Studies

Several studies have explored the inhibitory effects of this compound on enzymes critical for cancer cell growth. For instance, it has shown potential in inhibiting:

  • Dihydrofolate reductase (DHFR) : A key enzyme in the folate pathway crucial for DNA synthesis.
  • Carbonic anhydrase : Involved in regulating pH and fluid balance in tissues.

These interactions suggest that the compound may serve as a lead structure for developing new anticancer agents.

Interaction Studies

Interaction studies have utilized various techniques to assess the binding affinity of this compound to its biological targets. Techniques include:

  • Surface Plasmon Resonance (SPR)
  • Isothermal Titration Calorimetry (ITC)
  • Molecular Docking Studies

These methods provide insights into the compound's mechanism of action and potential therapeutic applications.

Comparative Analysis with Similar Compounds

The unique structure of this compound can be contrasted with other related compounds. Below is a comparison table highlighting key differences:

Compound NameStructure FeaturesMolecular FormulaUnique Aspects
N2,N7-Dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamideDicyclohexyl groups instead of 1-hydroxy-2-methylpropan-2-ylC25H30N3O6S2More bulky substituents may affect bioactivity
4,5-Dinitro-N2,N7-bis(1-hydroxypropyl)-9H-fluoreneNitro groups increase reactivityC25H24N4O6SIncreased electrophilicity due to nitro groups
N,N'-bis(3-methoxyethyl)-9H-fluoreneMethoxy substituentsC23H29N3O5SEnhanced solubility due to methoxy groups

This comparison illustrates how variations in substituents can significantly influence the chemical behavior and biological activity of these compounds.

Case Study 1: Cancer Cell Proliferation Inhibition

In a study focusing on breast cancer cells, this compound demonstrated a dose-dependent inhibition of cell proliferation. The compound was tested at various concentrations (0.1 µM to 10 µM), showing significant inhibition at higher doses.

Case Study 2: Apoptosis Induction

Another research effort evaluated the compound's ability to induce apoptosis in human leukemia cells. Flow cytometry analysis indicated that treatment with the compound increased the percentage of apoptotic cells compared to control groups, suggesting its potential as an anticancer therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide, and what are their critical optimization parameters?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of fluorene-2,7-disulfonyl chloride with 1-hydroxy-2-methylpropan-2-amine. Key steps include:

  • Precursor Activation : Use of bromoacetamide intermediates (e.g., fluorene-2,7-dibromoacetamide) to enhance reactivity .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve sulfonamide bond formation efficiency.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
  • Yield Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:2.2 for amine to disulfonyl chloride) minimize side reactions .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent integration (e.g., methyl groups at δ ~1.3 ppm, hydroxyl protons at δ ~5.2 ppm) and fluorene backbone signals (aromatic protons at δ 7.4–8.0 ppm) .
  • IR Spectroscopy : Confirm sulfonamide (S=O stretching at 1150–1350 cm1^{-1}) and hydroxyl (O–H stretch at 3200–3550 cm1^{-1}) functional groups .
  • Mass Spectrometry : High-resolution MS (ESI or MALDI) validates molecular ion peaks (e.g., [M+H]+^+ for C20_{20}H26_{26}N2_2O6_6S2_2, exact mass: 478.12 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interactions in biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, partial charges) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate binding affinities with target proteins (e.g., enzymes with sulfonamide-binding pockets) using software like AutoDock Vina. Focus on hydrogen bonding between hydroxyl groups and active-site residues .
  • MD Simulations : Assess stability in aqueous environments (e.g., solvation free energy, conformational dynamics) with GROMACS or AMBER .

Q. What experimental strategies address contradictions in reported solubility and stability data across studies?

  • Methodological Answer :

  • Controlled Stability Assays : Expose the compound to varying pH (2–12), temperatures (4–40°C), and light conditions. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Solubility Profiling : Use shake-flask method in buffers (PBS, DMSO/water mixtures) with UV-Vis quantification (λmax ~270 nm for fluorene derivatives) .
  • Cross-Study Comparison : Normalize data by accounting for solvent purity, crystallinity (via XRD), and hydration states (TGA/DSC analysis) .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with varying substituents (e.g., alkyl vs. aryl groups on the sulfonamide) .
  • Biological Assays : Test against target enzymes (e.g., carbonic anhydrase) using stopped-flow kinetics or fluorescence quenching.
  • Data Correlation : Use multivariate analysis (e.g., PCA or QSAR) to link structural descriptors (logP, polar surface area) to activity .

Key Considerations for Researchers

  • Theoretical Frameworks : Link experiments to hypotheses about sulfonamide bioactivity or fluorene-based π-π stacking interactions .
  • Data Validation : Replicate findings across multiple batches and characterize impurities (e.g., via LC-MS/MS) to ensure reproducibility .

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